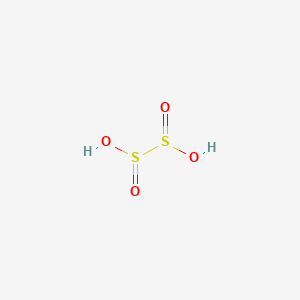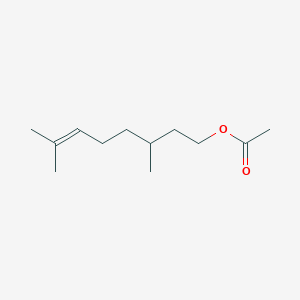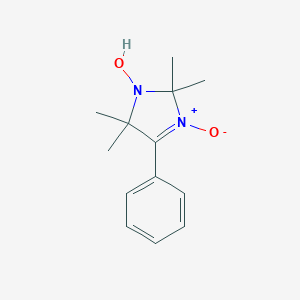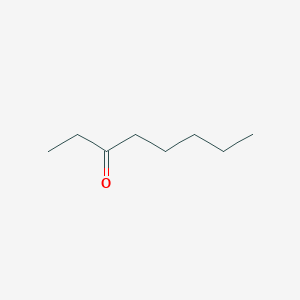![molecular formula C6H6N4S B092677 4-Hydrazinothieno[3,2-d]pyrimidine CAS No. 16229-26-8](/img/structure/B92677.png)
4-Hydrazinothieno[3,2-d]pyrimidine
Vue d'ensemble
Description
4-Hydrazinothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C₆H₆N₄S and a molecular weight of 166.2 g/mol This compound is characterized by a fused ring system consisting of a thieno ring and a pyrimidine ring, with a hydrazine group attached at the 4-position
Applications De Recherche Scientifique
4-Hydrazinothieno[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with unique properties, such as electronic or photonic applications.
Mécanisme D'action
Target of Action
4-Hydrazinothieno[3,2-d]pyrimidine is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
These could include the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in regulating the immune response to infection .
Pharmacokinetics
The compound’s molecular weight of 16621 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of the action of this compound is primarily its anti-inflammatory effects. By inhibiting the expression and activities of key inflammatory mediators, it helps to reduce inflammation and associated symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinothieno[3,2-d]pyrimidine typically involves the reaction of 4-chlorothieno[2,3-d]pyrimidine with hydrazine. The reaction is carried out by stirring the reactants at 80°C for 2 hours, resulting in the formation of the desired product . This method is efficient and yields a high purity product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to ensure consistent and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized thieno[3,2-d]pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
4-Hydrazinothieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
4-Hydrazinothieno[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the thieno ring fusion, which can lead to different chemical and biological properties.
Thienopyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core but have various substituents that can significantly alter their properties and applications.
The uniqueness of this compound lies in its specific structure and the presence of the hydrazine group, which provides unique reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
thieno[3,2-d]pyrimidin-4-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-6-5-4(1-2-11-5)8-3-9-6/h1-3H,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGLBGUBIKIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron](/img/structure/B92596.png)










![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)

![ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]-](/img/structure/B92619.png)
